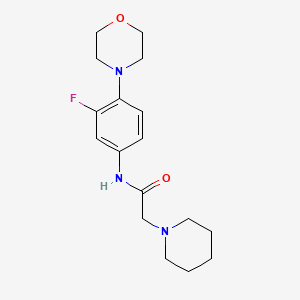
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide (FMPA) is a synthetic compound that has been widely studied for its potential use in scientific research. It is a member of the piperidine class of compounds, which have been shown to have a variety of biological activities. FMPA has been shown to have potential as a tool for studying the function of ion channels, which are important targets for drug development.
Applications De Recherche Scientifique
Antibiotic Use
This compound is a key component in the synthesis of Linezolid , a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . Linezolid is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .
Treatment of Skin Infections and Pneumonia
Linezolid, which contains this compound, is primarily used for the treatment of skin infections and pneumonia . It may also be used for a variety of other infections .
Combatting Drug-Resistant Bacteria
The use of Linezolid is particularly important in the fight against drug-resistant bacteria. Its effectiveness against gram-positive bacteria that are resistant to other antibiotics makes it a valuable tool in the medical field .
Synthesis of Novel Compounds
This compound has been used in the synthesis of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides . These new compounds have been screened for their in vitro antibacterial properties against medicinally relevant bacterial strains .
Antibacterial Research
The synthesized morpholine tetrazole hybrids offer a promising, friendly substitute and should be considered as a future goal for medicinal chemists working in the area of antibacterial research .
In Silico Studies
The designed molecules have been successfully screened as DNA Gyrase enzyme inhibitors using in silico studies . The molecular docking simulation studies were performed to identify the ligands responsible for antibacterial activity .
Mécanisme D'action
Target of Action
The primary target of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide interacts with its target, the DNA Gyrase enzyme, by inhibiting its activity . This inhibition prevents the enzyme from introducing the necessary supercoils into the bacterial DNA, thereby halting the DNA replication process . As a result, the bacteria are unable to reproduce, leading to their eventual death .
Biochemical Pathways
The inhibition of the DNA Gyrase enzyme disrupts the DNA replication process, which is a part of the larger biochemical pathway of bacterial cell division . By halting this pathway, N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide prevents the bacteria from reproducing and spreading .
Pharmacokinetics
Based on its structural similarity to linezolid , it can be inferred that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Linezolid is well-absorbed after oral administration, widely distributed throughout the body, metabolized by the liver, and excreted in both urine and feces
Result of Action
The result of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide’s action is the inhibition of bacterial growth and reproduction . By preventing the bacteria from replicating their DNA, the compound effectively halts the spread of the bacteria, leading to a decrease in the number of bacterial cells .
Propriétés
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c18-15-12-14(4-5-16(15)21-8-10-23-11-9-21)19-17(22)13-20-6-2-1-3-7-20/h4-5,12H,1-3,6-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAURUCURCCSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2443406.png)
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)
![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)
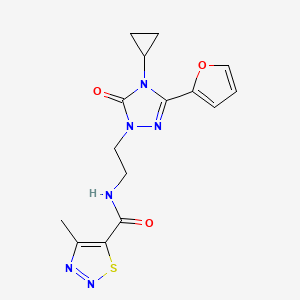
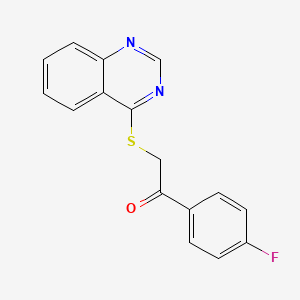
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)
![(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2443416.png)
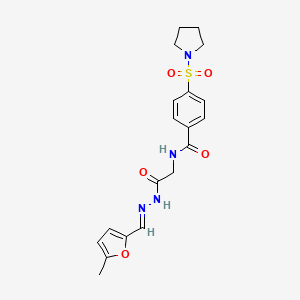
![1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2443420.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)
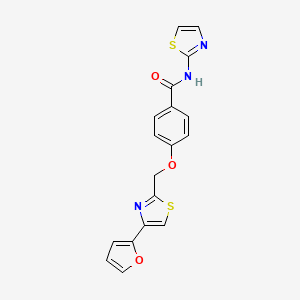
![N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2443427.png)
![4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2443428.png)
